N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-hydroxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

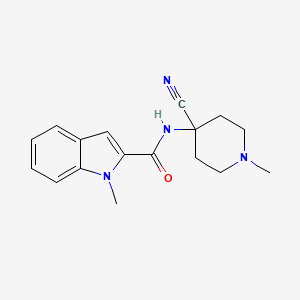

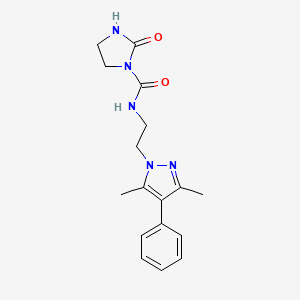

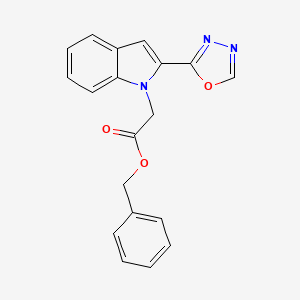

“N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-hydroxybenzamide” is a compound that likely contains a benzyl group attached to a thiadiazole ring, which is further connected to a hydroxybenzamide group . The exact properties and applications of this compound would depend on its specific structure and the context in which it is used.

Molecular Structure Analysis

The molecular structure of “N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-hydroxybenzamide” would likely involve a benzyl group attached to a thiadiazole ring, which is further connected to a hydroxybenzamide group . The exact structure would depend on the specific arrangement and bonding of these groups.Chemical Reactions Analysis

The chemical reactions involving “N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-hydroxybenzamide” would depend on its specific structure and the conditions under which the reactions are carried out. Similar compounds often undergo reactions involving the benzyl group or the thiadiazole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-hydroxybenzamide” would depend on its specific structure. Similar compounds often have moderate density and refractivity .Scientific Research Applications

Photodynamic Therapy Application

One study synthesized new zinc phthalocyanines substituted with benzenesulfonamide derivative groups containing Schiff base, which showed good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, indicating potential use as Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Antifungal Agents

Another research effort focused on the synthesis of 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides and their 2-alkoxy derivatives as potential antifungal agents. This study provided insights into the structural requirements for antifungal activity (Narayana et al., 2004).

Metal-catalyzed C-H Bond Functionalization

A study on N-benzo[c][1,2,5]thiazol-4-yl-3-trifluoromethylbenzamide highlighted its potential suitability for metal-catalyzed C-H bond functionalization reactions due to its possession of an N,N-bidentate directing group, underscoring the compound's importance in synthetic chemistry (Al Mamari, Al Awaimri, & Al Lawati, 2019).

Anticonvulsant Agents

A series of 4-chloro-N-(2-(substitutedphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide derivatives were synthesized and evaluated as anticonvulsant agents. Some compounds showed considerable anticonvulsant activity, with one compound, in particular, showing significant sedative-hypnotic activity without impairing learning and memory, suggesting a role for benzodiazepine receptors in their pharmacological properties (Faizi et al., 2017).

Apoptosis Induction in Colorectal Tumor Cells

Thiazolides, a novel class of anti-infectious agents, have been shown to induce apoptosis in colon carcinoma cell lines, with the study suggesting that GSTP1 enzymatic activity is required for thiazolide-induced apoptosis. This indicates a different molecular target in intestinal pathogens and colon cancer cells, presenting a new avenue for cancer therapy research (Brockmann et al., 2014).

Adenosine Receptor Antagonism

Investigation into novel classes of heterocyclic compounds as adenosine antagonists based on a template approach led to the development of thiazole or thiadiazole derivatives as potential adenosine receptor antagonists. This research offers insights into the structure-affinity relationships and the importance of specific substituents for binding to adenosine receptors (van Muijlwijk-Koezen et al., 2001).

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-hydroxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2S/c20-13-9-5-4-8-12(13)15(21)17-16-19-18-14(22-16)10-11-6-2-1-3-7-11/h1-9,20H,10H2,(H,17,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLALEEJFOZHLRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)C3=CC=CC=C3O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-hydroxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-ethoxypropyl)-3-{4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B2674544.png)

![7-Fluoro-3-[[1-(3-methoxy-1-methylpyrazole-4-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2674545.png)

![{2-[3-(Trifluoromethyl)phenyl]cyclopropyl}methylamine](/img/structure/B2674562.png)